2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)

Lipophilicity Drug-likeness Chromatographic retention

Sourcing challenges arise when a free 3-amino group in picolinate intermediates causes unwanted nucleophilic interference. This compound solves that by providing a dual-protected scaffold (Moc + methyl ester). - Enables sequential functionalization: hydrolyze the ester for coupling, then deprotect the Moc group to reveal the amine, streamlining multi-step synthesis. - Masks basicity while retaining hydrogen-bonding capacity, crucial for lead optimization where off-target amine interactions are a risk. - Balanced LogP (1.12) and PSA (77.52 Ų) support both membrane permeability and solubility in screening campaigns.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 107468-56-4
Cat. No. B020658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
CAS107468-56-4
Synonyms2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI)
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=N1)NC(=O)OC
InChIInChI=1S/C9H10N2O4/c1-14-8(12)7-6(4-3-5-10-7)11-9(13)15-2/h3-5H,1-2H3,(H,11,13)
InChIKeyQMVDKVJNVBFMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 107468-56-4: Identity and Structural Context


2-Pyridinecarboxylicacid,3-[(methoxycarbonyl)amino]-,methylester(9CI), also known as methyl 3-((methoxycarbonyl)amino)picolinate, is a heterocyclic organic compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It belongs to the pyridinecarboxylate ester class and features a unique N-methoxycarbonyl (methyl carbamate) protecting group at the 3-position of the pyridine ring, alongside a methyl ester at the 2-position . This dual-protected structure distinguishes it from more common picolinate intermediates, positioning it as a specialized building block in organic synthesis where orthogonal protection strategies are required [1].

Why Generic Picolinate Analogs Cannot Substitute CAS 107468-56-4


In-class picolinate derivatives like methyl 3-aminopicolinate (CAS 36052-27-4) or methyl picolinate (CAS 2459-07-6) are not interchangeable with the target compound. The free 3-amino group in methyl 3-aminopicolinate exhibits nucleophilic reactivity and a specific hydrogen-bonding profile that the carbamate in CAS 107468-56-4 is designed to mask or modulate . Conversely, methyl picolinate lacks an amino functionality entirely, precluding any downstream elaboration at the 3-position [1]. The quantitative differences in lipophilicity and polar surface area between these analogs directly impact chromatographic behavior, membrane permeability, and solubility—key factors in both small-molecule screening campaigns and multi-step process chemistry . Selecting the correct starting material is therefore critical for maintaining synthetic fidelity and predictable physicochemical outcomes.

Head-to-Head Physicochemical and Reactivity Comparison


Enhanced Lipophilicity vs. Free Amine and Unsubstituted Analogs

The target compound exhibits an experimentally determined LogP of 1.12, which is higher than both its free amine analog methyl 3-aminopicolinate (calculated LogP = 1.03) and the unsubstituted methyl picolinate (experimental LogP = 0.87) [1][2]. This confirms that the methoxycarbonyl modification on the 3-amino group successfully masks the polar amine character, increasing the compound's overall lipophilicity and altering its partitioning behavior relative to the core picolinate scaffold.

Lipophilicity Drug-likeness Chromatographic retention

Elevated Polar Surface Area and Hydrogen-Bonding Capacity

The target compound possesses a topological PSA of 77.52 Ų, which is significantly higher than the 39.19 Ų for methyl picolinate [1]. This elevated PSA is attributable to the carbamate oxygen atoms, which contribute 5 hydrogen bond acceptors (vs. 3 for methyl picolinate) and 1 hydrogen bond donor. While the target's PSA is higher than the free amine's (65.21 Ų), the nitrogen of the carbamate is not a protonatable center at physiological pH, providing a distinct interaction profile that is not simply interchangeable with a primary amine or lack thereof [2].

Polar surface area Hydrogen bonding Bioavailability

Orthogonal Carbamate-Ester Protection Strategy

The methoxycarbonyl (Moc) group at the 3-amino position and the methyl ester at the 2-carboxylate position represent two chemically distinct protecting groups. The Moc group is stable under mild acidic conditions that would protonate a free amine (pKa ~3-5), yet can be cleaved under basic conditions or with specific nucleophiles [1]. In contrast, the methyl ester can be selectively hydrolyzed or transesterified without affecting the carbamate. In patent literature, such dual-protected intermediates are specifically employed in the synthesis of pyridonecarboxylic acid antibacterials, where amino and carboxyl groups must be sequentially elaborated [2]. Methyl 3-aminopicolinate lacks this orthogonality, as the free amine would interfere with many ester transformations.

Orthogonal protection Chemoselectivity Carbamate stability

Synthetic Tractability and Scaffold Diversification Potential

The target compound has a computed complexity score of 244 and a heavy atom count of 15, compared to a complexity of approximately 126 for methyl picolinate and an estimated 150-170 for methyl 3-aminopicolinate [1]. While these computational metrics do not directly predict synthetic difficulty, they correlate with the number of potential diversification points. The presence of both a carbamate and an ester provides two distinct sites for further functionalization, enabling access to a broader chemical space without requiring additional protection/deprotection steps. In procurement, this translates to a single intermediate that can serve multiple synthetic routes, reducing inventory complexity.

Synthetic accessibility Molecular complexity Scaffold diversification

Optimal Procurement Scenarios Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimization for Enzyme Inhibitors

The balanced LogP (1.12) and PSA (77.52 Ų) of the target compound place it within a favorable range for both membrane permeability and aqueous solubility, making it a suitable starting scaffold for fragment-based or structure-guided drug design . In a lead optimization program, a medicinal chemist would prioritize this intermediate over methyl 3-aminopicolinate when the free amine is predicted to cause off-target interactions, as the carbamate masks basicity while retaining hydrogen-bonding capacity through its carbonyl oxygens [1].

Process Chemistry: Orthogonal Intermediate for Antibacterials

Patent literature establishes the use of alkoxycarbonyl-protected amino picolinates as key intermediates in the synthesis of pyridonecarboxylic acid derivatives, a class of broad-spectrum antibacterial agents [2]. The target compound's orthogonal carbamate-ester system enables sequential functionalization: the methyl ester can be hydrolyzed to the carboxylic acid for core scaffold coupling, followed by deprotection of the Moc group to reveal the free amine for subsequent alkylation or acylation [1]. This eliminates the need for separate protection steps, streamlining the synthetic route and improving atom economy.

Agricultural Chemistry: Diversifiable Scaffold for Herbicide Discovery

4-Aminopicolinates are a well-established class of herbicides, and 3-substituted picolinates are actively explored for similar applications [3]. The target compound provides a scaffold that can be diversified at both the carboxylate and masked-amino positions, enabling the rapid parallel synthesis of analog libraries for structure-activity relationship studies. Its higher lipophilicity relative to methyl picolinate may also improve foliar uptake in whole-plant assays, a critical parameter in herbicide development.

Coordination Chemistry: Ligand Synthesis for Metal Complexation

Picolinate esters are known ligands in coordination chemistry, and the additional carbamate donor atoms in the target compound expand the metal-binding modes from bidentate to potentially tridentate . This can lead to metal complexes with distinct stability constants and geometries compared to those formed by simple methyl picolinate. The compound can serve as a precursor to tridentate N,N,O-chelating ligands after selective deprotection, which are valuable in catalysis and materials science.

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